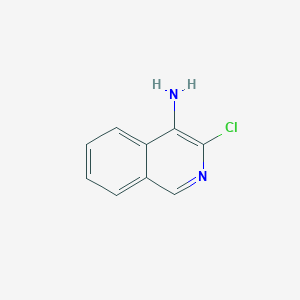

3-Chloro-4-isoquinolinamine

説明

Overview of Isoquinoline (B145761) Derivatives in Chemical and Biological Sciences

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). wisdomlib.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.com This core structure is found in numerous natural products, particularly alkaloids, and has been the subject of extensive research since its initial isolation from coal tar in the late 19th century. numberanalytics.com Isoquinoline and its derivatives are integral to various fields, including medicinal chemistry, agrochemicals, and materials science, owing to the diverse biological and chemical properties that can be achieved through modifications of the isoquinoline nucleus. wisdomlib.orgnumberanalytics.com

Historical Context and Significance of Isoquinoline Core Structures in Medicinal Chemistry

The history of isoquinoline in medicinal chemistry is rich and dates back to the early 19th century with the isolation of morphine from the opium poppy. nih.gov This discovery sparked significant scientific interest in this class of compounds. nih.gov Over the past two centuries, a vast number of isoquinoline alkaloids have been isolated and identified from natural sources. nih.gov Many of these compounds and their synthetic analogs have demonstrated a wide array of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. wisdomlib.orgontosight.ainumberanalytics.com

The isoquinoline scaffold is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This versatility has led to the development of several important drugs, such as the vasodilator papaverine, the analgesic morphine, the antibacterial berberine, and the antitussive codeine. numberanalytics.comnih.gov The continued exploration of isoquinoline derivatives remains an active and promising area of research in the quest for novel therapeutic agents. nih.govrsc.org

Role of Halogenation (Chlorine) in Modulating Isoquinoline Bioactivity and Synthesis

Halogenation, the introduction of halogen atoms like chlorine, is a common strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a molecule. researchgate.net In the context of isoquinolines, the addition of a chlorine atom can significantly influence the compound's potency, selectivity, and metabolic stability. nih.govmdpi.com Halogens can alter the electronic properties of the isoquinoline ring, affect how the molecule binds to biological targets, and improve its ability to cross cell membranes. ontosight.aimdpi.com

The introduction of chlorine atoms has been shown to have a positive impact on the biological effects of various drug molecules, leading to improved potency. researchgate.net For instance, studies on isoquinoline derivatives have demonstrated that chlorinated compounds can exhibit significant antifungal and bactericidal activity. nih.gov Furthermore, the presence of a chlorine atom can be crucial for the selective inhibition of specific enzymes. nih.gov For example, the substitution pattern of halogens on an isoquinoline scaffold was found to be critical for the potency and selectivity of inhibitors for certain deubiquitinases. nih.gov In another study, a chloro-spiro-hydantoin isoquinoline was identified as a SARS-CoV-2 protease inhibitor. digitellinc.com

From a synthetic perspective, chlorinated isoquinolines serve as versatile intermediates. The chlorine atom can act as a leaving group, facilitating further chemical modifications and the synthesis of a diverse range of derivatives.

Position-Specific Substitution Effects on Isoquinolinamine Scaffolds

The biological activity of isoquinolinamine derivatives is highly dependent on the position of substituents on the isoquinoline core. The specific placement of functional groups, including halogens and amino groups, can dramatically alter the molecule's interaction with its biological target. nih.gov

The position of a halogen atom can significantly affect the regioselectivity of subsequent chemical reactions, influencing the types of derivatives that can be synthesized. For example, the position of a bromine atom on the isoquinoline ring has been shown to favor electrophilic attacks at specific carbon atoms.

In the case of isoquinolinamines, the position of the amino group is also critical. For instance, a study of various isoquinolinamine compounds revealed that their anti-leukemic potential varied significantly based on the substitution pattern. nih.gov The development of position-specific scoring matrices (PSSMs) based on structural alignments has proven useful for identifying the core structural scaffold of a protein family and for annotating functional sites, highlighting the importance of positional information in determining biological function. nih.govarxiv.orgplos.org

Research Rationale and Scope for 3-Chloro-4-isoquinolinamine Studies

Addressing Gaps in Current Knowledge Regarding this compound

While there is a substantial body of research on isoquinoline derivatives in general, specific information on this compound is limited. Much of the existing literature focuses on broader classes of substituted isoquinolines or on isomers with different substitution patterns. There is a clear need for dedicated studies on the synthesis, chemical properties, and potential biological activities of this compound to fill this knowledge gap. Current research often highlights the importance of substituent positioning on the isoquinoline ring, yet detailed investigations into the unique properties conferred by the specific 3-chloro and 4-amino substitution pattern are lacking. nih.govmdpi.com

Potential Academic and Translational Impact of Dedicated Research

Focused research on this compound holds the potential for significant academic and translational impact. A thorough understanding of its chemical reactivity could provide novel synthetic routes to a variety of other isoquinoline derivatives, expanding the chemical space for drug discovery. wisdomlib.orgnumberanalytics.com

Given the known biological activities of halogenated isoquinolines and isoquinolinamines, it is plausible that this compound could exhibit interesting pharmacological properties. nih.govnih.gov Investigations into its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent could lead to the identification of a new lead compound for therapeutic development. ontosight.ainumberanalytics.com Furthermore, detailed studies on its structure-activity relationships would contribute valuable data to the broader understanding of how substituent patterns on the isoquinoline scaffold influence biological function, aiding in the rational design of future drug candidates. numberanalytics.com

Structure

3D Structure

特性

IUPAC Name |

3-chloroisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRWRZLORRDTXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442685 | |

| Record name | 3-Chloro-4-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342899-38-1 | |

| Record name | 3-Chloro-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Isoquinolinamine

Advanced Synthetic Routes to 3-Chloro-4-isoquinolinamine and its Precursors

The construction of the this compound scaffold relies on the strategic formation of the isoquinoline (B145761) core, followed or preceded by the regioselective installation of the chloro and amino groups. Advanced synthetic routes prioritize efficiency, selectivity, and functional group tolerance.

Achieving regioselective chlorination of the isoquinoline system is a critical step in the synthesis of the target compound. The electronic properties of the heterocyclic ring dictate the position of electrophilic or nucleophilic attack. Direct chlorination of isoquinolinamine can lead to a mixture of products, necessitating more controlled approaches.

One effective method involves the N-oxidation of the isoquinoline ring. This modification alters the electron distribution, making specific positions susceptible to halogenation. For instance, a novel method for the regioselective C2-chlorination of heterocyclic N-oxides has been developed using a combination of triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as the chlorinating agent. organic-chemistry.org This approach offers high efficiency and selectivity across a range of substrates with good functional group tolerance. organic-chemistry.org

Another established strategy involves multi-step sequences. For example, the nitration of 3,4-dihydroisoquinolines can introduce a nitro group at the 7-position. nih.gov Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, allows for the precise installation of a chlorine atom at that position. nih.gov While this method targets the benzene (B151609) ring portion of the scaffold, similar principles can be adapted to functionalize the pyridine (B92270) ring.

| Strategy | Reagents | Position of Chlorination | Key Features |

| N-Oxide Activation | PPh3/Cl3CCN | C2 | High regioselectivity, good functional group tolerance. organic-chemistry.org |

| Sandmeyer Reaction | NaNO2, HCl; CuCl | Varies (e.g., C7) | Multi-step sequence via diazonium salt from an amino precursor. nih.gov |

The introduction of the amino group at the C4 position can be accomplished through various amination techniques, often involving transition metal catalysis or activation of the heterocyclic core.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. Studies on the amination of dichloroquinolines have demonstrated that palladium catalysts, in conjunction with specific ligands like BINAP or DavePhos, can selectively facilitate the substitution of a chloro group with an amine. organic-chemistry.org The choice of ligand is often crucial, especially when dealing with sterically hindered amines. organic-chemistry.org These principles are directly applicable to the amination of chloro-substituted isoquinolines.

Alternatively, metal-free approaches have been developed. A notable method involves the reaction of isoquinoline N-oxides with amines in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf2O). semanticscholar.org This reaction proceeds under mild conditions, starting at 0 °C and gradually warming to room temperature, and accommodates a variety of amine substrates to yield the corresponding aminoisoquinolines in good to excellent yields. semanticscholar.org

| Method | Catalyst/Reagent | Substrate | Key Features |

| Palladium-Catalyzed Amination | Pd catalyst (e.g., with BINAP, DavePhos) | Chloro-isoquinoline | Versatile for various amines, ligand choice is critical. organic-chemistry.org |

| Metal-Free Amination | Triflic Anhydride (Tf2O) | Isoquinoline N-oxide | Mild conditions, avoids transition metals. semanticscholar.org |

The formation of the isoquinoline ring itself is the cornerstone of the synthesis. Modern organic chemistry has produced several novel cyclization reactions that provide access to substituted isoquinoline cores, which can then be further functionalized.

Palladium catalysis has been instrumental in developing new routes to isoquinoline derivatives. One such strategy involves the C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. rsc.org This method constructs 3,4-substituted hydroisoquinolones with high regioselectivity, which can serve as precursors to fully aromatized isoquinolines. rsc.org

Another powerful technique is the palladium- and copper-catalyzed coupling and subsequent cyclization of terminal acetylenes with the tert-butylimine of o-iodobenzaldehyde. This one-pot process efficiently assembles the isoquinoline skeleton from acyclic precursors in short reaction times and with excellent yields. The reaction proceeds through the formation of an intermediate iminoalkyne, which then undergoes a copper-catalyzed cyclization.

The Pictet-Spengler reaction is a classic and robust method for synthesizing tetrahydroisoquinolines, which are readily oxidized to isoquinolines. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govthieme-connect.de

The traditional reaction often requires heating with strong acids. nih.gov However, modifications have shown that the reaction can proceed under milder conditions, sometimes even without an acid catalyst, and in aprotic media, leading to superior yields. nih.gov The success and conditions of the reaction are highly dependent on the nucleophilicity of the aromatic ring; electron-donating substituents on the β-arylethylamine facilitate the cyclization, allowing the reaction to proceed under physiological conditions in some cases. thieme-connect.de This reaction is a special case of the Mannich reaction, driven by the electrophilicity of the iminium ion formed in situ. nih.gov Its adaptability has made it a valuable tool in both industrial and biosynthetic applications. nih.gov

| Reaction | Reactants | Product | Key Conditions |

| Classic Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Acid catalyst (e.g., HCl, TFA), often with heat. nih.gov |

| Modified Pictet-Spengler | β-Arylethylamine with electron-donating groups | Tetrahydroisoquinoline | Can proceed under milder, even physiological, conditions. thieme-connect.de |

The intramolecular cyclization of appropriately substituted benzonitriles represents a direct and modern approach to constructing the isoquinoline core. Specifically, substrates like 2-alkenylbenzonitriles can undergo cyclization to form the heterocyclic ring.

A key example of this strategy is the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents. nih.gov The organolithium compound selectively attacks the cyano carbon, creating an sp2-hybridized nitrogen anion. This anion then performs an intramolecular nucleophilic substitution, displacing one of the vinylic fluorine atoms to yield a 3-fluoroisoquinoline. nih.gov This method demonstrates the feasibility of using a 2-alkenylbenzonitrile precursor for the regioselective synthesis of substituted isoquinolines. While this specific example uses a fluorinated substrate, the underlying principle of activating the nitrile for an intramolecular cyclization onto an adjacent vinyl group is a promising strategy for accessing precursors to this compound.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The asymmetric synthesis of substituted isoquinolines is a well-established field, employing a variety of strategies to control stereochemistry. Methodologies such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, often in conjunction with chiral auxiliaries or catalysts, have been successfully applied to a wide range of isoquinoline targets. Furthermore, catalytic asymmetric hydrogenation and various cycloaddition reactions have proven effective in generating enantiomerically enriched isoquinoline derivatives. However, a diligent search of chemical databases and scholarly articles yielded no specific examples of the application of these methods to the synthesis of enantiomers or diastereomers of this compound. Consequently, there are no reported data on chiral resolutions, asymmetric syntheses, or the characterization of stereoisomers for this compound.

Iii. Spectroscopic Characterization and Structural Analysis of 3 Chloro 4 Isoquinolinamine

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to molecular characterization, each providing unique information about the compound's structure, connectivity, and electronic properties.

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and proximity of atoms.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide insight into their electronic environment. For 3-Chloro-4-isoquinolinamine, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system and the protons of the amine group. The protons on the benzene (B151609) portion of the ring would likely appear as a complex multiplet system, while the proton at the C1 position would appear as a singlet. The two protons of the amino group (-NH₂) would typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Nine distinct signals would be expected for the nine carbon atoms of this compound. The chemical shifts would be influenced by the electronegativity of the attached atoms (Cl and N) and their position within the aromatic system. Carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would reveal proton-proton couplings, helping to assign the signals of the aromatic protons. An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | Singlet, ~8.5-9.0 | - |

| N H₂ | Broad Singlet, ~5.0-6.0 | - |

| Aromatic-H | Multiplets, ~7.5-8.2 | - |

| C 1 | ~145-150 | |

| C 3 | ~148-153 | |

| C 4 | ~135-140 | |

| C 4a | ~128-132 | |

| C 5 | ~125-130 | |

| C 6 | ~125-130 | |

| C 7 | ~125-130 | |

| C 8 | ~125-130 | |

| C 8a | ~130-135 |

Note: These are estimated values based on the principles of NMR spectroscopy and data from structurally related compounds. Actual experimental values may vary.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₇ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A key feature would be the presence of an isotopic peak at [M+2]⁺ with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). mdpi.com

The fragmentation of the molecular ion would likely proceed through pathways common for aromatic amines and halogenated compounds. calpaclab.com Potential fragmentation could involve the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN) from the heterocyclic ring, or cleavage of the amine group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

| [M]⁺ | 178 | Molecular ion (with ³⁵Cl) |

| [M+2]⁺ | 180 | Isotope peak (with ³⁷Cl) |

| [M-Cl]⁺ | 143 | Loss of a chlorine atom |

| [M-HCN]⁺ | 151 | Loss of hydrogen cyanide |

Note: The relative intensities of fragment ions depend on the ionization technique and energy used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, C=C and C=N bonds of the isoquinoline ring, and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions within the conjugated isoquinoline ring system. The positions of the absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic rings.

Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H Stretch (Amine) | 3300-3500 (typically two bands) |

| C=C/C=N Stretch (Aromatic) | 1500-1650 | |

| C-N Stretch | 1250-1350 | |

| C-Cl Stretch | 600-800 | |

| UV-Vis | π → π* Transitions | ~250-350 nm |

Note: These are characteristic ranges and the exact positions can be influenced by the molecular environment and solvent.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and the packing of molecules within a crystal lattice, which is governed by intermolecular interactions.

Co-crystals are multi-component crystalline solids where at least two different molecules are present in the same crystal lattice in a stoichiometric ratio. nih.gov The formation of co-crystals is a widely used strategy in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of a substance, such as solubility and stability. nih.gov

This compound possesses functional groups that make it a suitable candidate for co-crystallization studies. The primary amine group can act as a strong hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. These sites can form robust hydrogen-bonding interactions with complementary functional groups on co-former molecules, such as carboxylic acids or amides. The planar aromatic system also allows for potential π-π stacking interactions.

While specific co-crystallization studies involving this compound have not been reported in detail, this approach represents a viable method for creating novel solid forms of the compound.

A crystal structure analysis of this compound or its co-crystals would reveal the network of intermolecular interactions that stabilize the solid-state structure. The key interactions expected to be observed include:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor and would likely participate in N-H···N or N-H···O hydrogen bonds, forming dimers or extended chains.

π-π Stacking: The planar isoquinoline ring system facilitates face-to-face or offset stacking interactions between adjacent molecules, contributing significantly to the crystal packing.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen atom of another molecule), although this is generally a weaker interaction compared to hydrogen bonding.

Understanding these interactions is crucial for rationalizing the solid-state properties of the compound and for designing new crystalline forms with tailored characteristics.

Theoretical Studies on Molecular Structure and Conformation

Theoretical and computational chemistry have become indispensable tools in modern chemical research, offering profound insights into molecular structures and properties that can be challenging to explore through experimental means alone. For this compound, a molecule of interest in medicinal and materials chemistry, theoretical studies provide a foundational understanding of its intrinsic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for determining the optimized geometry and electronic structure of medium-sized organic molecules like this compound.

Geometric Optimization:

The process of geometric optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, its most stable conformation. For this, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines Hartree-Fock theory with DFT, is commonly employed in conjunction with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for a wide range of organic compounds.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (Å or °) |

| Bond Length | C3 | Cl | - | 1.74 |

| Bond Length | C4 | N (amine) | - | 1.38 |

| Bond Length | C3 | C4 | - | 1.41 |

| Bond Angle | Cl | C3 | C4 | 121.5 |

| Bond Angle | C3 | C4 | N (amine) | 122.0 |

| Dihedral Angle | Cl | C3 | C4 | N (amine) |

Note: The values presented are representative and based on DFT calculations of structurally similar molecules. Actual values may vary.

Electronic Structure:

The electronic properties of a molecule, particularly the distribution of electrons in its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining its reactivity and spectroscopic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. youtube.com

DFT calculations provide valuable information about these frontier orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the isoquinoline ring, whereas the LUMO is likely distributed across the aromatic system, influenced by the electron-withdrawing chloro group.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater polarizability. For halogenated aminoquinolines, this gap is influenced by the nature and position of the substituents.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are estimations based on DFT calculations for analogous compounds and can vary depending on the specific computational method and basis set used.

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the isoquinoline ring and the amino group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient) regions would be expected around the hydrogen atoms of the amino group and the aromatic ring.

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the primary focus of conformational analysis would be the rotation of the amino group relative to the isoquinoline ring.

Due to the largely planar nature of the isoquinoline core, the conformational landscape is expected to be relatively simple. The rotation around the C4-N(amine) bond would be the main degree of freedom. A potential energy surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step.

The resulting energy landscape would likely reveal two main stable conformers, corresponding to the amino group's hydrogen atoms being oriented in different positions relative to the chloro substituent. The energy barriers between these conformers would provide insight into the flexibility of the amino group at different temperatures. It is anticipated that the planar or near-planar conformations, which allow for maximum conjugation between the amino group's lone pair and the aromatic system, would be the most stable. Any significant deviation from planarity would likely result in a considerable increase in energy.

Iv. Pharmacological and Biological Investigations of 3 Chloro 4 Isoquinolinamine

In Vitro Biological Activity Profiling of 3-Chloro-4-isoquinolinamine

A 2019 study investigated the anti-leukemic potential of a series of newly synthesized isoquinolinamine compounds (designated FX-1 to FX-8) on human B- and T-cell acute lymphoblastic leukemia (ALL) cell lines. nih.govnih.gov The findings indicated that, as a group, these compounds demonstrated notable anti-proliferative activity. nih.gov

The research revealed that B-ALL cell lines (SEM, RS4;11) exhibited greater sensitivity to the isoquinolinamine compounds compared to T-ALL cell lines (Jurkat, CEM). nih.govnih.gov Specifically, three compounds within the series—FX-3, FX-7, and FX-8—showed significant anti-leukemic potential in B-ALL cells, reducing metabolic activity by more than 50% compared to control cells. nih.gov At a concentration of 10 µM, treatment with these compounds in the SEM cell line resulted in a substantial decrease in metabolic activity. nih.govnih.gov

| Compound | Cell Line | Concentration | Remaining Metabolic Activity (%) |

|---|---|---|---|

| FX-3 | SEM (B-ALL) | 10 µM | 26.7% |

| FX-7 | SEM (B-ALL) | 10 µM | 25.2% |

| FX-8 | SEM (B-ALL) | 10 µM | 14.5% |

| FX-2 | CEM (T-ALL) | 10 µM | 77.2% |

| FX-2 | Jurkat (T-ALL) | 10 µM | 54.3% |

A review of available scientific literature did not yield studies specifically evaluating the anti-proliferative effects of this compound on renal cell cancer lines. Research on novel therapeutics for renal cell carcinoma is ongoing, but specific data for this compound is not presently available. nih.govnih.govmdpi.com

Direct kinase activity screening for this compound has not been reported. However, investigations into a structurally related isoindoloquinazolinone, 3-(p-Tolyl) isoquinolin-1-amine (FX-9), provided some insight into the potential activity of this structural class. nih.govnih.gov

In the study, the influence of FX-9 on key signaling pathways, including PI3K/AKT, MAPK, and JAK/STAT, was assessed. The results of this assessment were described as heterogeneous. nih.govnih.gov Furthermore, a functional inhibition screening of FX-9 against a panel of 58 cancer-related kinases did not reveal any specific high-potency inhibitory activity. nih.gov These findings suggest that for the related compound FX-9, direct, potent inhibition of these major kinase pathways may not be its primary mechanism of action. nih.govnih.gov

There is no direct evidence in the reviewed literature of this compound being evaluated as an inhibitor of the urokinase-type plasminogen activator (uPA). However, research on a related but distinct class of compounds, 1-isoquinolinylguanidines, has established them as potent inhibitors of uPA. nih.govresearchgate.net

Studies on this series of compounds demonstrated that the presence of a halogen atom, such as chlorine, at the 4-position of the isoquinoline (B145761) ring enhances the inhibitory potency against uPA. nih.gov While this suggests that the 4-chloro-isoquinoline scaffold can be beneficial for uPA inhibition, it is important to note that these findings pertain to 1-isoquinolinylguanidines, which differ structurally from 4-isoquinolinamines. nih.govresearchgate.net

Investigation of Apoptosis Induction and Cell Cycle Modulation

The ability to induce programmed cell death (apoptosis) and modulate the cell cycle is a hallmark of many anticancer agents. Several studies on isoquinoline and quinoline (B57606) derivatives have demonstrated their potential in this regard.

An amino-substituted indeno[1,2-C]isoquinoline derivative, AM6-36, was found to significantly inhibit the proliferation of HL-60 human leukemia cells with an IC50 value of 86 nM. At lower concentrations (≤0.25 µM), AM6-36 induced cell cycle arrest in the G2/M phase. However, at higher concentrations (1 and 2 µM), the compound triggered apoptosis, which was confirmed by an increase in apoptotic annexin (B1180172) V+ cells, loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and activation of caspases.

Similarly, novel tetrahydro- nih.govresearchgate.netdovepress.comtriazolo[3,4- a ]isoquinoline chalcones have been shown to induce cell cycle arrest and apoptosis in breast cancer cells. Two lead compounds from this series induced cell growth arrest at the G1 phase and significantly stimulated apoptotic death, with one compound increasing the apoptotic population to 17.28% compared to 0.55% in control cells.

Furthermore, a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which share the chloro-substitution pattern, revealed that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. These effects were associated with the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.

| Compound Analogue | Cell Line | Effect | Concentration |

|---|---|---|---|

| AM6-36 (amino-indeno[1,2-C]isoquinoline) | HL-60 (Leukemia) | G2/M phase arrest | ≤0.25 µM |

| AM6-36 (amino-indeno[1,2-C]isoquinoline) | HL-60 (Leukemia) | Apoptosis induction | 1 and 2 µM |

| Tetrahydro- nih.govresearchgate.netdovepress.comtriazolo[3,4- a ]isoquinoline chalcone | MCF-7 (Breast Cancer) | G1 phase arrest and apoptosis | Not specified |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2, SKOV-3, NCI-H460, BEL-7404 | G2/M phase arrest and apoptosis | Not specified |

Hemolysis and Cytotoxicity Assessments on Healthy Cells

Evaluating the effects of novel compounds on healthy cells is crucial to determine their therapeutic index. Studies on isoquinoline and quinoline derivatives have provided some insights into their cytotoxicity profiles against non-cancerous cells.

A series of 7-aminoisoquinoline-5,8-quinones bearing α-amino acid moieties were evaluated for their cytotoxic activity against both normal and cancer cell lines. Several of these compounds exhibited good selectivity, with IC50 values in the low micromolar range against cancer cells and higher IC50 values against normal fibroblast cells, resulting in selectivity indexes of ≥2.24. This suggests that the aminoisoquinoline scaffold can be modified to achieve a degree of cancer cell-specific cytotoxicity.

In another study, a series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were found to exhibit much lower cytotoxicities against the normal human liver cell line HL-7702 compared to the standard chemotherapeutic agents 5-fluorouracil (B62378) and cisplatin. This highlights the potential for developing chloro-substituted quinoline and, by extension, isoquinoline derivatives with favorable safety profiles.

Furthermore, an investigation into the hemolytic activity of 4-hydroxyquinoline (B1666331) derivatives, including 7-chloro-4-hydroxyquinoline, was conducted. The study found that these compounds, when dissolved in dimethyl sulfoxide, could inhibit free-radical-induced hemolysis of erythrocytes. This suggests a potential protective effect on red blood cells under certain conditions.

In Vivo Efficacy and Pharmacodynamics of this compound Analogues

Preclinical Animal Models for Disease States (e.g., Cancer, Infectious Diseases)

The in vivo efficacy of isoquinoline derivatives has been demonstrated in preclinical cancer models. In a study investigating novel isoquinoline derivatives for the treatment of ovarian cancer, two compounds, B01002 and C26001, were tested in a xenograft mouse model. Both compounds were found to significantly inhibit tumor growth. The tumor growth inhibition was 99.53% for compound B01002 and 84.23% for compound C26001. Analysis of the resected tumors confirmed that the compounds inhibited tumor cell proliferation and induced apoptosis in vivo. dovepress.com

Similarly, a novel quinoline derivative, 91b1, was evaluated in a nude mice xenograft model and was found to significantly reduce tumor size, indicating its potential as an in vivo anticancer agent. mdpi.com Another study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives showed that a representative compound exhibited potent antitumor activity in a HepG2 xenograft mouse model. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. A study on the pharmacokinetics of a novel antitumor 3-arylisoquinoline derivative, CWJ-a-5, in rats provided valuable data. After intravenous administration, the compound exhibited a two-compartment model pharmacokinetic behavior with a half-life of 86.9 minutes in the post-distributive phase. The bioavailability was 52.9% after oral administration and 72.2% after hepatoportal administration. The compound was highly protein-bound (>95%).

In silico ADME profiling of 5-aminoisoquinoline (B16527) predicted high gastrointestinal absorption and blood-brain barrier permeability, with a bioavailability score of 0.55. Such predictive studies are valuable in the early stages of drug development to estimate the pharmacokinetic properties of new chemical entities.

Mechanistic Elucidation of Biological Actions

The biological activities of isoquinoline analogues are mediated through various mechanisms of action. In the context of their anticancer effects, several key pathways have been implicated.

For many isoquinoline alkaloids, the induction of apoptosis and cell cycle arrest are central to their anticancer activity. The apoptotic effects of the amino-indeno[1,2-C]isoquinoline derivative AM6-36 were linked to the up-regulation of p38 MAPK and JNK phosphorylation and the down-regulation of the c-Myc oncogene. Other studies have shown that isoquinoline derivatives can induce apoptosis through the activation of caspases, cleavage of PARP, and modulation of the Bcl-2 family of proteins.

The inhibition of specific enzymes is another important mechanism. As discussed, certain isoquinoline derivatives are potent and selective inhibitors of MAO-B. In the realm of cancer therapy, isoquinoline derivatives have been found to inhibit inhibitor of apoptosis proteins (IAPs), leading to the activation of caspases and apoptosis. dovepress.com Furthermore, some natural and synthetic isoquinolines are known to exert their cytotoxic effects by binding to nucleic acids, thereby disrupting DNA replication, repair, or transcription-related processes. nih.gov

Molecular Target Identification and Validation

Specific molecular targets for this compound have not been empirically identified and validated in the scientific literature. Research on analogous isoquinoline structures suggests a wide range of potential protein interactions, but direct evidence for this specific compound is wanting.

Signaling Pathway Modulation by this compound

There is currently no published research detailing the modulation of any specific signaling pathways by this compound.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Comprehensive Structure-Activity Relationship (SAR) studies for this compound are not available. The development of such studies would require the synthesis and biological evaluation of a series of analogs to determine the impact of structural modifications on activity.

Computational Biology and Cheminformatics in Drug Discovery

In the absence of wet-lab experimental data, computational methods provide a theoretical framework for predicting the potential biological activity of this compound.

Molecular Docking Studies for Ligand-Target Interactions

While molecular docking studies have been performed on various isoquinoline derivatives to predict their binding modes and affinities to different protein targets, specific docking studies for this compound are not found in the public domain. Such studies would be instrumental in hypothesizing potential molecular targets.

Pharmacophore Modeling and Virtual Screening

Pharmacophore models based on the isoquinoline scaffold have been developed for various biological targets. However, a specific pharmacophore model for this compound and its application in virtual screening campaigns has not been reported.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are often developed for series of compounds with known biological activities to predict the activity of new compounds. As there is no reported biological activity data for a series of analogs of this compound, no specific QSAR analysis has been performed.

V. Advanced Applications and Future Directions in 3 Chloro 4 Isoquinolinamine Research

Medicinal Chemistry Applications and Drug Development

The development of novel therapeutics often relies on identifying and optimizing molecular scaffolds that exhibit favorable interactions with biological targets. The 4-aminoquinoline (B48711) structure, for instance, is famously associated with antimalarial drugs like chloroquine, highlighting its potential for medicinal applications. frontiersin.orgyoutube.com The specific substitution pattern of 3-chloro-4-isoquinolinamine offers unique electronic and steric properties that could be exploited in drug design.

For this compound to serve as a lead compound, a systematic exploration of its structure-activity relationships (SAR) would be essential. Lead optimization is an iterative process of chemical modification aimed at enhancing a compound's therapeutic properties while minimizing undesirable effects. youtube.com Drawing parallels from the extensive research on analogous 4-aminoquinolines, optimization strategies for this compound would likely focus on two primary sites: the 4-amino group and bioisosteric replacement of the 3-chloro substituent. nih.govacs.orgnih.gov

Key optimization goals would include:

Improving Potency: Modifications to increase the binding affinity for a specific biological target, such as a protein kinase.

Enhancing Selectivity: Altering the structure to minimize off-target interactions and reduce potential side effects.

Optimizing Pharmacokinetics: Adjusting physicochemical properties like solubility and metabolic stability to ensure the compound can reach its target in the body effectively.

The chlorine atom at the 3-position is a critical feature. Halogens, particularly chlorine, can significantly influence a molecule's binding affinity through halogen bonding and can alter metabolic stability. nih.govchemrxiv.org Bioisosteric replacement—substituting the chlorine with other groups of similar size or electronic character (e.g., a methyl or trifluoromethyl group)—could be a key strategy to fine-tune the compound's properties. cambridgemedchemconsulting.comctppc.org

Table 1: Hypothetical Lead Optimization Strategies for this compound

| Modification Site | Example Modification | Rationale / Desired Outcome |

| 4-Amino Group | Alkylation (e.g., adding a diethylaminoethyl side chain) | Enhance binding affinity; improve pharmacokinetic properties, drawing parallels to chloroquine's structure. youtube.com |

| Acylation (forming an amide) | Modulate solubility and cell permeability; explore different hydrogen bonding interactions with the target. | |

| Aromatic Substitution | Introduce larger groups to probe deeper into a target's binding pocket and increase potency. youtube.com | |

| 3-Chloro Group | Bioisosteric Replacement (e.g., -CH₃, -CF₃) | Fine-tune electronic properties and metabolic stability; explore the impact of removing the halogen bond donor. nih.govnih.govcambridgemedchemconsulting.com |

| Replacement with other halogens (e.g., -Br, -I) | Modulate the strength of halogen bonding and alter lipophilicity. nih.gov | |

| Isoquinoline (B145761) Core | Substitution at other positions (e.g., C5, C7) | Improve selectivity by introducing groups that prevent binding to off-target proteins. |

A significant challenge in drug development is ensuring the active compound can be effectively absorbed and delivered to its site of action. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical processes. nih.gov This approach can overcome issues like poor solubility, limited membrane permeability, or rapid metabolism. nih.govresearchgate.net

For this compound, the primary amino group at the C4 position is an ideal handle for prodrug modification. By temporarily masking this polar group, it is possible to enhance the molecule's lipophilicity, thereby improving its ability to cross cell membranes.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Approach | Linkage to 4-Amino Group | Activation Mechanism | Potential Advantage |

| Amino Acid Conjugates | Amide bond | Enzymatic cleavage by peptidases/amidases | Potential for targeted delivery via amino acid transporters. nih.govresearchgate.net |

| Carbamates | Carbamate linkage | Enzymatic or chemical hydrolysis | Improved stability and controlled release of the parent amine. nih.gov |

| Mannich Bases | N-Mannich base formation | pH-sensitive hydrolysis | Increased lipophilicity and suppression of the amine's basicity, aiding oral absorption. nih.gov |

| Phosphoramidates | Phosphoramide bond | Cleavage by phosphatases | Significantly increased water solubility for intravenous formulations. |

| Hydrazone-based Systems | Hydrazone linkage (after derivatization) | pH-sensitive hydrolysis in acidic environments | Potential for targeted drug release in the acidic microenvironment of tumors. mdpi.com |

Modern therapeutic strategies, particularly in oncology, increasingly rely on combination therapies to enhance efficacy and overcome drug resistance. nih.govnih.gov If analogues of this compound are developed as inhibitors of a specific pathway (e.g., a cell signaling kinase), they could be prime candidates for use in combination with other agents. aacrjournals.orgtandfonline.com

The rationale for such combinations includes:

Synergistic Efficacy: Combining drugs that target different but complementary pathways can lead to a greater therapeutic effect than either drug alone. For example, a kinase inhibitor derived from this scaffold could be paired with a drug that blocks a parallel survival pathway in cancer cells. mdpi.com

Overcoming Resistance: Tumors can develop resistance to a single agent. A combination approach can target both the primary pathway and potential resistance mechanisms simultaneously.

Dose Reduction: By achieving a synergistic effect, it may be possible to use lower doses of each drug, thereby reducing toxicity and improving patient tolerance.

Potential combination strategies could involve pairing a this compound-based kinase inhibitor with immune checkpoint inhibitors, conventional cytotoxic chemotherapies, or other targeted therapies. nih.govtandfonline.com

Role in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The unique structure of this compound makes it a promising starting point for the design of such tools, enabling researchers to investigate protein function and cellular processes with high precision.

Affinity-based probes (AfBPs) are powerful tools used to identify the cellular targets of a bioactive compound. frontiersin.orgnih.gov These probes are typically constructed from three components: a core ligand that binds to the target protein, a reactive group for covalent cross-linking, and a reporter tag (like biotin (B1667282) or an alkyne) for detection and enrichment. nih.govacs.org

This compound could serve as the core ligand for an AfBP. The design would involve chemically attaching a linker arm, often to the 4-amino group, which terminates in both a photoreactive group (e.g., a diazirine) and a reporter tag. When introduced to cells or cell lysates, the probe would bind to its target protein(s). Subsequent exposure to UV light would activate the photoreactive group, forming a permanent covalent bond. The reporter tag would then allow for the isolation and identification of these target proteins via techniques like mass spectrometry.

Table 3: Components of a Hypothetical Affinity-Based Probe Derived from this compound

| Component | Function | Example Moiety | Attachment Point |

| Core Scaffold | Provides binding affinity and selectivity for the target protein. | This compound | N/A |

| Linker | Provides spatial separation between the scaffold and the reporter/reactive groups to avoid steric hindrance. | Polyethylene glycol (PEG) or alkyl chain | 4-Amino group |

| Reactive Group | Forms a covalent bond with the target protein upon activation (e.g., by UV light). | Diazirine, Benzophenone | Terminus of the linker |

| Reporter Tag | Enables detection, visualization, and/or purification of the probe-protein complex. | Biotin, Alkyne (for click chemistry) | Terminus of the linker |

Fluorescent probes are indispensable tools for visualizing molecular processes within living cells. nih.govrsc.org The isoquinoline ring system itself is known to be fluorescent, providing an excellent foundation for the development of novel imaging agents. nih.govmdpi.comresearchgate.net Research has shown that various isoquinoline-3-amine derivatives possess intrinsic fluorescent properties that can be tuned through chemical modification. nih.gov

The development of fluorescent derivatives from this compound could proceed in two ways:

Modifying the Intrinsic Fluorescence: The inherent fluorescence of the isoquinoline core could be enhanced or shifted to more desirable wavelengths (e.g., towards the red spectrum to minimize cellular autofluorescence) by adding specific functional groups to the scaffold.

Attaching an External Fluorophore: The compound could be conjugated to a well-established fluorescent dye (a fluorophore). In this design, the this compound moiety would act as a "homing device," directing the fluorophore to a specific subcellular location or protein target, allowing its visualization via fluorescence microscopy.

These fluorescent derivatives could enable real-time imaging of drug distribution in cells or be used to track the localization of a specific target protein, providing critical insights into cellular biology and drug mechanisms of action. nih.govmdpi.com

Theoretical and Computational Advances

Computational chemistry and modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide research efforts with greater efficiency. mit.edu For the this compound scaffold, these advances are critical for optimizing existing compounds and discovering new ones.

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the pharmacokinetic and safety profiles of new chemical entities. fiveable.me The acronym ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity—encompasses the key properties that determine a compound's viability as a drug candidate. By identifying potential ADMET liabilities early, researchers can prioritize compounds with more favorable profiles, reducing the high attrition rates in later stages of development. fiveable.me

For derivatives of this compound, in silico models are employed to estimate a wide range of properties. These computational tools analyze the chemical structure to predict how it will behave in the body. nih.gov For instance, models can predict oral absorption, metabolic stability, and potential for toxicity, guiding chemists in making structural modifications to enhance the compound's drug-like characteristics. fiveable.menih.gov Studies on related quinoline (B57606) and aminoquinoline structures have demonstrated the utility of web-based resources like ADMET 2.0 for evaluating pharmacokinetic parameters, providing a framework for similar analyses of this compound derivatives. ucj.org.uamdpi.com

Table 1: Key ADMET Parameters Predicted by Computational Models

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Absorption | Predicts the extent of a compound's uptake from the site of administration (e.g., the gut) into the bloodstream. | Essential for determining oral bioavailability and potential routes of administration. mdpi.com |

| Distribution | Estimates how a compound spreads throughout the body's tissues and fluids. | Influences the compound's ability to reach its target site and its potential for off-target effects. |

| Metabolism | Forecasts the chemical transformation of a compound by enzymes, primarily in the liver. | Determines the compound's half-life and the formation of potentially active or toxic metabolites. mdpi.com |

| Excretion | Predicts the pathways through which the compound and its metabolites are removed from the body. | Affects the duration of action and potential for accumulation. |

| Toxicity | Assesses the likelihood of a compound causing adverse effects, such as carcinogenicity or hepatotoxicity. | Critical for ensuring the safety profile of a potential drug candidate. udhtu.edu.ua |

Machine learning (ML) and deep learning (DL) have emerged as powerful technologies in drug discovery, capable of analyzing vast datasets to identify complex patterns that are not apparent to human researchers. mdpi.comnih.gov These algorithms can be applied throughout the entire discovery pipeline, from target identification to lead optimization. mit.edumdpi.com

In the context of this compound research, ML models are particularly valuable for developing Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By training on a dataset of known this compound analogs and their measured biological activities, an ML model can learn the intricate relationships between chemical structure and efficacy. This allows the model to predict the activity of novel, untested compounds, thereby accelerating the identification of potent candidates. nih.govnih.gov Advanced neural network architectures, such as Deep Neural Networks (DNNs) and Recurrent Neural Networks (RNNs), are increasingly used for these tasks. mdpi.com

Furthermore, generative ML models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high binding affinity to a biological target and low predicted toxicity. nih.govchemrxiv.org This approach augments the creativity of medicinal chemists and enhances the efficiency of discovering new chemical entities. azolifesciences.com

Table 2: Applications of Machine Learning in this compound Research

| Machine Learning Application | Description | Potential Impact |

|---|---|---|

| QSAR Modeling | Develops predictive models that correlate a compound's structural features with its biological activity. mdpi.com | Rapidly screens virtual libraries of compounds to prioritize those with the highest predicted potency. |

| Virtual Screening | Uses ML algorithms to screen large compound databases to identify molecules likely to bind to a specific target. nih.gov | Discovers novel hits with the this compound core for various biological targets. |

| De Novo Drug Design | Employs generative models to create novel molecular structures with desired properties. nih.gov | Generates innovative drug candidates with optimized efficacy and safety profiles. |

| Toxicity Prediction | Trains models on toxicological data to predict the potential adverse effects of new compounds. chemrxiv.org | Reduces the likelihood of late-stage failures due to unforeseen toxicity. |

Emerging Research Areas and Unexplored Potential

The versatility of the isoquinoline core suggests that the full therapeutic potential of this compound is yet to be realized. rsc.org Future research is branching into novel biological applications, sustainable manufacturing processes, and advanced delivery technologies to maximize its efficacy.

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net These include anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net While specific activities of this compound are under investigation, its structural similarity to other bioactive quinolines suggests a rich potential for unexplored therapeutic applications. nih.govmdpi.com

Future research will likely focus on screening this compound and its derivatives against a diverse array of biological targets. This could include enzymes, receptors, and cellular pathways implicated in diseases beyond its initial areas of study. The development of hybrid molecules, where the this compound moiety is combined with other pharmacologically active groups like benzenesulfonamide, represents a promising strategy for creating novel agents with enhanced or entirely new biological profiles. nih.gov

Traditional methods for synthesizing isoquinoline frameworks often rely on harsh reaction conditions, toxic solvents, and expensive transition-metal catalysts, which raise significant environmental and economic concerns. rsc.orgrsc.org In response, the principles of green chemistry are being increasingly applied to develop more sustainable and environmentally friendly synthetic routes. researchgate.net

For the synthesis of this compound and related compounds, green chemistry approaches offer numerous advantages. These include the use of benign solvents like ethanol, the development of recyclable catalytic systems, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. rsc.orgchemistryviews.org Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. rsc.org The adoption of these sustainable practices not only minimizes the environmental impact but can also lead to more efficient and cost-effective manufacturing processes. ejcmpr.commdpi.com

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Isoquinolines

| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often use hazardous and toxic organic solvents. rsc.org | Emphasize the use of benign solvents (e.g., water, ethanol) or solvent-free conditions. chemistryviews.orgmdpi.com |

| Catalysts | Frequently employ stoichiometric, non-recyclable, or toxic metal catalysts. rsc.org | Utilize recyclable catalytic systems, biocatalysts, or metal-free conditions. rsc.org |

| Energy | May require prolonged heating and high energy input. | Employ energy-efficient methods like microwave or ultrasonic irradiation. rsc.org |

| Byproducts | Can generate significant amounts of hazardous waste. | Designed for high atom economy, minimizing waste generation. researchgate.net |

| Conditions | Often involve harsh conditions, such as strong acids or high temperatures. rsc.org | Operate under milder, safer reaction conditions. chemistryviews.org |

Many promising therapeutic compounds face challenges related to poor solubility, low bioavailability, and lack of target specificity, which can limit their clinical application. encyclopedia.pub Nanotechnology-based drug delivery systems offer a powerful solution to overcome these limitations by encapsulating active pharmaceutical ingredients in nano-sized carriers. nih.govnih.gov

For this compound, formulation into nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could significantly enhance its therapeutic efficacy. encyclopedia.pubmdpi.com These systems can improve the solubility of hydrophobic compounds, protect them from premature degradation in the body, and prolong their circulation time. mdpi.com Furthermore, the surface of nanoparticles can be engineered with specific ligands (e.g., antibodies) to enable active targeting, directing the drug specifically to diseased cells or tissues while minimizing exposure to healthy ones. nih.gov This targeted approach can increase the drug's therapeutic index, leading to better outcomes with reduced side effects. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-isoquinolinamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, chlorination of 4-amino-isoquinoline derivatives using POCl₃ or SOCl₂ under reflux conditions (80–100°C) has been reported, with yields ranging from 60–85% depending on stoichiometry and reaction time . Purity (>97%) is often achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization . Key variables to optimize include temperature, solvent polarity, and catalyst selection (e.g., Lewis acids like FeCl₃). Always characterize intermediates using NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity .

Q. How should researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- ¹H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range and amine protons at δ 5.0–6.0 ppm (if not deuterated) .

- LC-MS : Confirm molecular ion peaks at m/z 182.03 (C₉H₇ClN₂⁺) and assess purity via UV detection (λ = 254 nm) .

- Elemental Analysis : Match calculated vs. observed C/H/N/Cl percentages (e.g., C: 59.20%, H: 3.86%, Cl: 19.45%) .

Inconsistent results between techniques may indicate residual solvents or byproducts, necessitating further purification .

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer: The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent decomposition. Monitor stability via periodic HPLC analysis: degradation products (e.g., dechlorinated analogs) appear as secondary peaks after 6 months if stored improperly . For long-term use, lyophilization or formulation in dimethyl sulfoxide (DMSO) at –80°C is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer: Use density functional theory (DFT) to calculate:

- Electrophilicity Index (ω) : Predicts susceptibility to nucleophilic attack at the chloro-substituted position .

- Frontier Molecular Orbitals (HOMO/LUMO) : Identifies sites for radical or electrophilic interactions.

Benchmark calculations against experimental data (e.g., reaction rates with Grignard reagents) to validate models. Software like Gaussian 16 or ORCA is recommended, with basis sets such as B3LYP/6-31G(d,p) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Address this by:

Standardized Bioassays : Use positive/negative controls (e.g., SB-202190 for kinase inhibition studies) and replicate experiments across labs .

Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .

Meta-Analysis : Compare IC₅₀ values across studies using ANOVA to identify outliers linked to solvent systems (e.g., DMSO vs. ethanol) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?

Methodological Answer: Employ a multi-omics approach:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein interaction partners .

- Metabolomics : ¹H-NMR of cell lysates to track metabolic pathway disruptions.

Validate findings using CRISPR-Cas9 knockouts of candidate targets (e.g., MAPK pathways) and orthogonal assays like surface plasmon resonance (SPR) for binding affinity measurements .

Methodological Frameworks for Research Design

Q. What statistical frameworks are appropriate for analyzing dose-response data involving this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets, apply principal component analysis (PCA) or mixed-effects models to account for batch variability . Report confidence intervals (95% CI) and use tools like GraphPad Prism for reproducibility .

Q. How can the FINER criteria improve hypothesis generation for studies on this compound?

Methodological Answer: Apply the FINER framework:

- Feasible : Ensure access to ≥95% pure compound (via vendors like Cayman Chemical) .

- Novel : Focus on understudied targets (e.g., non-canonical kinase interactions) .

- Ethical : Adhere to ICH guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

- Relevant : Align with disease models where isoquinoline analogs show promise (e.g., neurodegenerative disorders) .

Data Contradiction and Reproducibility

Q. How should researchers address variability in synthetic yields reported across literature?

Methodological Answer: Conduct a reproducibility audit:

Replicate published procedures with identical reagents and equipment.

Analyze batch-to-batch variability using control charts.

Identify critical parameters (e.g., moisture levels in solvents) via factorial design experiments .

Publish negative results in open-access platforms to enhance transparency .

Q. What steps mitigate discrepancies in spectroscopic data interpretation?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- Collaborative Analysis : Share raw spectra with third-party labs for blind interpretation .

- Reference Standards : Use certified materials (e.g., USP-grade) for instrument calibration .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。